molecular formula C10H9BrN2O B2972896 1-[(4-bromobenzyl)oxy]-1H-imidazole CAS No. 477869-84-4

1-[(4-bromobenzyl)oxy]-1H-imidazole

Cat. No.: B2972896
CAS No.: 477869-84-4
M. Wt: 253.099
InChI Key: JVQLNCPIOPMEAI-UHFFFAOYSA-N
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Description

1-[(4-Bromobenzyl)oxy]-1H-imidazole is a chemical compound characterized by its bromobenzyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromobenzyl)oxy]-1H-imidazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl alcohol with imidazole under specific conditions, such as using a dehydrating agent to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromobenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:

  • Oxidation: The bromobenzyl group can be oxidized to form bromobenzaldehyde or benzoic acid derivatives.

  • Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

  • Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromobenzaldehyde, benzoic acid derivatives.

  • Reduction: Imidazoline derivatives.

  • Substitution: Hydroxylated or aminated derivatives of the bromobenzyl group.

Scientific Research Applications

1-[(4-Bromobenzyl)oxy]-1H-imidazole has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(4-Bromobenzyl)oxy]-1H-imidazole exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1-[(4-Bromobenzyl)oxy]-1H-imidazole is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Bromobenzyl)piperazine: This compound has a piperazine ring instead of an imidazole ring.

  • 4-Bromobenzyl bromide: This compound lacks the imidazole ring and has a bromine atom on the benzyl group.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-10-3-1-9(2-4-10)7-14-13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLNCPIOPMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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